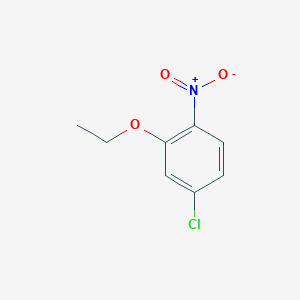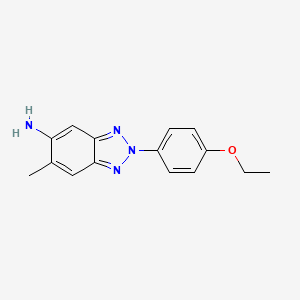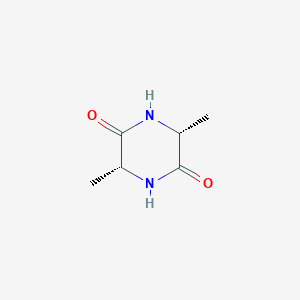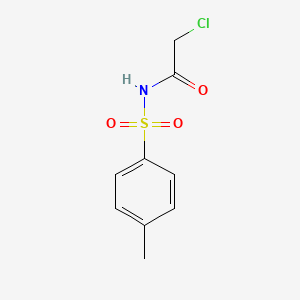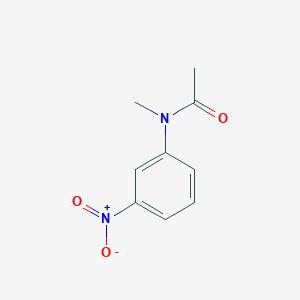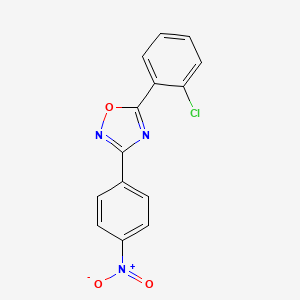
5-(2-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
カタログ番号 B1348656
CAS番号:
861238-44-0
分子量: 301.68 g/mol
InChIキー: VAJPOGWNCSNRAY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole (CNP) is a heterocyclic compound that is widely used in scientific research. CNP is an important biochemical, pharmacological, and physiological agent with a range of applications in laboratory experiments.
科学的研究の応用
Biological Activities
- Central Nervous System (CNS) Effects : Derivatives of 1,3,4-oxadiazoles, including those with structural similarities to the queried compound, have shown promise in CNS depressant activities. Two compounds, 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole and 5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole, exhibited significant antidepressant, anticonvulsant, and antianxiety activities without neurotoxicity in comparison to standards (Singh et al., 2012).
- Antimicrobial Properties : A series of chalcones-bearing 1,3,4-oxadiazole derivatives have been synthesized and tested as antimicrobial agents against multidrug-resistant bacteria and fungi. These compounds showed promising results, suggesting their potential in addressing antibiotic resistance challenges (Joshi & Parikh, 2013).
Chemical Properties and Applications
- Molecular Structure Analysis : The molecular structure of 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, a compound with structural similarities to the queried molecule, was examined, revealing specific dihedral angles and hydrogen bonding patterns that could influence its reactivity and potential applications (Fun et al., 2010).
- Corrosion Inhibition : Oxadiazole derivatives have been explored for their corrosion inhibition properties, providing insights into their potential industrial applications in protecting metals from corrosive environments. Specific derivatives showed high inhibition efficiency, highlighting the utility of such compounds in materials science (Kalia et al., 2020).
特性
IUPAC Name |
5-(2-chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3/c15-12-4-2-1-3-11(12)14-16-13(17-21-14)9-5-7-10(8-6-9)18(19)20/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJPOGWNCSNRAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358956 |
Source


|
| Record name | 5-(2-chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
CAS RN |
861238-44-0 |
Source


|
| Record name | 5-(2-chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1348576.png)
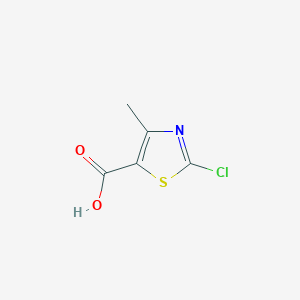
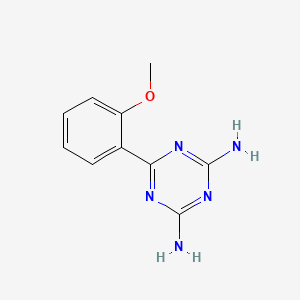
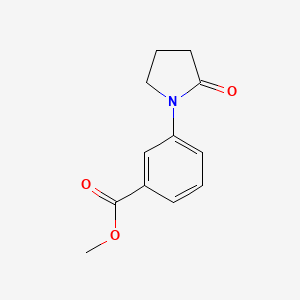
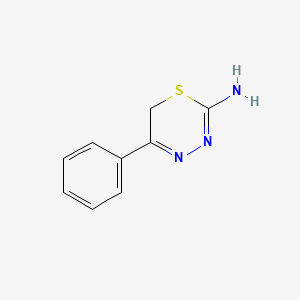
![ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1348584.png)
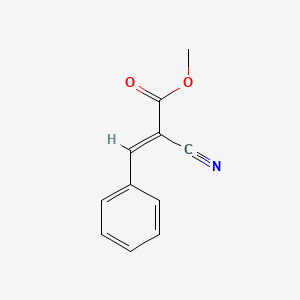
![Methyl 3-amino-2-benzo[b]furancarboxylate](/img/structure/B1348597.png)
